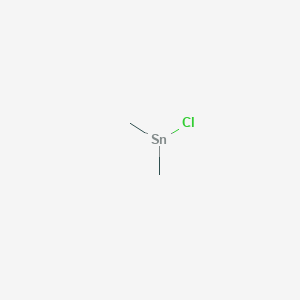![molecular formula C11H13NS B14667621 N-[(Ethylsulfanyl)ethynyl]-N-methylaniline CAS No. 35870-53-2](/img/structure/B14667621.png)
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is an organic compound that features a unique combination of functional groups, including an ethylsulfanyl group, an ethynyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline typically involves the reaction of N-methylaniline with ethylsulfanylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethyl groups.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
科学的研究の応用
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and ethynyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
- N-[(Methylsulfanyl)ethynyl]-N-methylaniline
- N-[(Ethylsulfanyl)ethynyl]-N-ethylaniline
- N-[(Ethylsulfanyl)ethynyl]-N-phenylaniline
Uniqueness
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common compared to other similar compounds, making it a valuable compound for specific synthetic and research applications .
特性
CAS番号 |
35870-53-2 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC名 |
N-(2-ethylsulfanylethynyl)-N-methylaniline |
InChI |
InChI=1S/C11H13NS/c1-3-13-10-9-12(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChIキー |
WSPHZWYGKQBLKJ-UHFFFAOYSA-N |
正規SMILES |
CCSC#CN(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


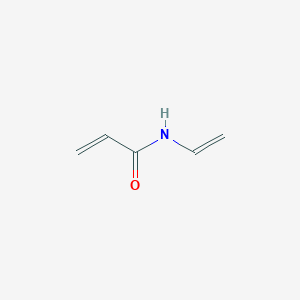
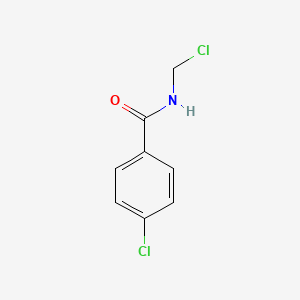
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

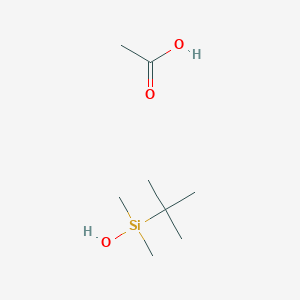

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
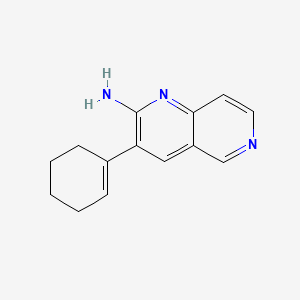


![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
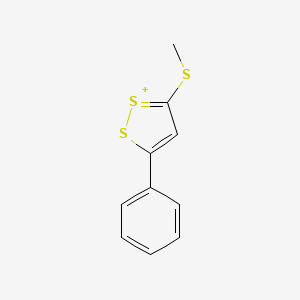
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
